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4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone
Overview
Description
4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of acetophenone, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms, and the acetyl group is replaced with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone typically involves the reaction of 4-chloroacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
[ \text{ClC}_6\text{H}_4\text{COCH}_3 + \text{CF}_3\text{CO}_2\text{O} \rightarrow \text{ClC}_6\text{H}_4\text{COCF}_3 + \text{CH}_3\text{CO}_2\text{H} ]
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.
Reduction: Formation of 4’-chloro-2’-fluoro-2,2,2-trifluoro-1-phenylethanol.
Scientific Research Applications
Anticancer Activity
Research indicates that 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells by activating specific signaling pathways.
Case Study: Cytotoxicity Assays
- Cell Line : HeLa
- IC50 : >100 µM
- Mechanism : Apoptosis induction through modulation of cellular pathways.
Table 2: Anticancer Activity Comparison
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | >100 | Apoptosis induction |
Cisplatin | HeLa | 5 | DNA cross-linking |
Antimicrobial Activity
The presence of trifluoromethyl groups in organic compounds often correlates with enhanced antimicrobial properties. Preliminary studies suggest that this compound may exhibit antimicrobial effects similar to other fluorinated compounds, potentially targeting bacterial cell membranes or metabolic processes .
Applications in Drug Development
Given its promising biological activities, this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its applications include:
3.1 Development of Anti-inflammatory Agents
The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
3.2 Synthesis of Enzyme Inhibitors
It is employed in creating selective enzyme inhibitors for therapeutic use against metabolic disorders and cancers .
Material Science Applications
In addition to its biological applications, this compound is also explored for its properties in materials science. Its unique chemical structure allows for potential use in developing advanced materials with specific thermal and electrical properties.
Case Study: Crystal Packing Analysis
Recent studies utilizing cryocrystallization techniques have characterized the crystal packing of this compound, revealing insights into its molecular interactions and stability under various conditions .
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and fluorine atoms can form hydrogen bonds and van der Waals interactions with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-2,2,2-trifluoroacetophenone
- 2,2,2-Trifluoroacetophenone
- 4’-Chloro-2,2,2-trifluoroacetophenone
Uniqueness
4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Biological Activity
4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone (C8H4ClF3O), a derivative of acetophenone, has garnered attention in the fields of organic chemistry and pharmacology due to its unique chemical structure and potential biological activities. This compound is characterized by the substitution of chlorine and fluorine atoms on the phenyl ring and a trifluoromethyl group on the acetyl moiety, enhancing its lipophilicity and biological interactions.
The molecular formula of this compound is C8H4ClF3O. Its structural modifications contribute to distinct electronic properties that facilitate various chemical reactions.
Property | Value |
---|---|
Molecular Weight | 224.56 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Functional Groups | Ketone, halogenated |
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The trifluoromethyl group enhances membrane permeability, allowing it to effectively penetrate biological barriers. The chlorine and fluorine atoms can engage in hydrogen bonding and van der Waals interactions with target proteins, potentially leading to inhibition or modulation of their activity .
Enzyme Inhibition
Research indicates that this compound is utilized in enzyme inhibition studies. It has been shown to act as an inhibitor in various biochemical pathways, particularly in the context of protein-ligand interactions. The unique halogen substituents contribute to its binding affinity and specificity towards certain enzymes.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties similar to other fluorinated compounds. Its effectiveness against specific bacterial strains has been noted, although further research is necessary to establish its spectrum of activity.
Pharmaceutical Development
The compound serves as a precursor for synthesizing pharmaceutical agents. Its structural features enable the development of new drugs with potential anti-inflammatory and anticancer properties. Investigations into its therapeutic applications are ongoing, with promising results reported in preliminary assays .
Case Studies
- Enzyme Inhibition Study : A study focused on the inhibition of acetylcholinesterase revealed that this compound could effectively reduce enzyme activity at micromolar concentrations. This suggests potential applications in neuropharmacology for treating conditions like Alzheimer's disease .
- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, the compound demonstrated significant growth inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Research Findings
Recent investigations into the pharmacological activities of similar compounds have provided insights into the mechanisms by which halogenated acetophenones exert their effects:
- Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects through the inhibition of key inflammatory mediators such as cytokines and prostaglandins.
- Anticancer Potential : Studies have highlighted the cytotoxic effects of fluorinated acetophenones on various cancer cell lines, suggesting that this compound may also possess similar properties.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAPDKROUMAHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645226 | |
Record name | 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-99-6 | |
Record name | 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886370-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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